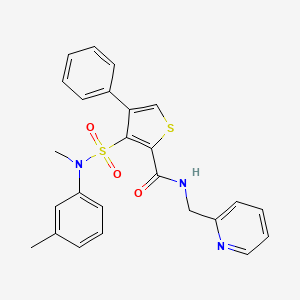
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide is a chemical compound used in scientific research. It is commonly referred to as MBZ and has been studied for its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of MBZ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MBZ has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the suppression of certain genes that are required for cancer cell growth and proliferation.
In insects and fungi, MBZ has been shown to disrupt the function of certain ion channels and receptors, leading to the inhibition of nerve and muscle function. This results in the death of the insect or fungus.
Biochemical and Physiological Effects
MBZ has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. Inflammatory cells, MBZ has been shown to inhibit the production of certain cytokines and chemokines, leading to the suppression of inflammation.
In insects and fungi, MBZ has been shown to disrupt nerve and muscle function, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
One advantage of using MBZ in lab experiments is its broad range of potential applications. It has been investigated for its potential use in medicine, agriculture, and other fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that may be more harmful.
One limitation of using MBZ in lab experiments is its limited solubility in water, which can make it difficult to work with in certain contexts. Another limitation is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are many potential future directions for the study of MBZ. In medicine, it may be further investigated for its anti-cancer and anti-inflammatory properties, as well as its potential use in immunotherapy. In agriculture, it may be further investigated for its potential use as a pesticide and plant growth enhancer. Additionally, new synthesis methods may be developed to improve the yield and purity of MBZ, and new formulations may be developed to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of MBZ involves the reaction of 3-chlorobenzoyl chloride with 2-methylsulfanyl-1,3-benzothiazole in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
MBZ has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
In agriculture, MBZ has been investigated for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. It has also been studied for its ability to enhance plant growth and improve crop yields.
properties
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLBOFDMCWKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)
![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)

![Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2613665.png)





![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)

